molecular formula C12H15Cl2F2N B2998337 1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride CAS No. 2197062-36-3

1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride

Cat. No.: B2998337
CAS No.: 2197062-36-3
M. Wt: 282.16
InChI Key: YIGJAHNZGDIBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a cyclohexanamine structure. Its unique chemical structure imparts specific properties that make it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride involves several steps, typically starting with the preparation of the cyclohexanamine core. The synthetic routes often include:

    Cyclohexanone Derivatives: The initial step involves the preparation of cyclohexanone derivatives, which are then subjected to halogenation to introduce the fluorine atoms.

    Amination: The halogenated cyclohexanone is then reacted with an amine source to form the cyclohexanamine structure.

    Chlorophenyl Introduction: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives under specific reaction conditions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing catalysts and controlled reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

    Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free amine form of the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its effects.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: This compound shares the chlorophenyl group but differs in the core structure, leading to different chemical and biological properties.

    1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine: The position of the chlorine atom on the phenyl ring can significantly influence the compound’s reactivity and interactions.

    1-(3-Trifluoromethylphenyl)piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-4,4-difluorocyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF2N.ClH/c13-10-3-1-2-9(8-10)11(16)4-6-12(14,15)7-5-11;/h1-3,8H,4-7,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGJAHNZGDIBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C2=CC(=CC=C2)Cl)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.